2-hydroxy-6-methylbenzohydrazide
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Overview
Description
2-Hydroxy-6-methylbenzohydrazide is an organic compound belonging to the class of benzohydrazides. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to a benzene ring, along with a hydrazide functional group (-CONHNH2). Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methylbenzohydrazide can be achieved through various methods. One common approach involves the reaction of 2-hydroxy-6-methylbenzoic acid with hydrazine hydrate. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol .
Reaction Scheme:
2-Hydroxy-6-methylbenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The hydroxyl and methyl groups on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
2-Hydroxy-6-methylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biochemical pathways, leading to the desired biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-methylbenzohydrazide
- 2-Hydroxy-4-methylbenzohydrazide
- 2-Hydroxy-5-methylbenzohydrazide
Uniqueness
2-Hydroxy-6-methylbenzohydrazide is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-Hydroxy-6-methylbenzohydrazide is an organic compound classified under benzohydrazides, characterized by a hydroxyl group and a methyl group on a benzene ring. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A hydroxyl group (-OH)
- A methyl group (-CH₃)
- A hydrazide functional group (-CONHNH₂)
These functional groups contribute to its unique reactivity and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been investigated for its ability to inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, disrupting essential biochemical pathways necessary for bacterial survival.
Table 1: Antibacterial Activity Against Various Bacteria
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 40 µg/mL |
Pseudomonas aeruginosa | 60 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against several pathogenic fungi. The antifungal mechanism may involve disruption of fungal cell membrane integrity or interference with fungal metabolic pathways.
Anticancer Activity
This compound is also being explored for its potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of signaling pathways involved in cell proliferation and survival .
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Notably, the IC50 values ranged from 100 µM to 250 µM across different cell lines, suggesting moderate to potent anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. SAR studies have shown that modifications in the hydroxyl and methyl groups can significantly impact its efficacy against various pathogens. For instance, compounds with additional substituents on the benzene ring often demonstrate enhanced antibacterial or anticancer activities .
The proposed mechanism of action for the biological activities of this compound involves:
- Enzyme Inhibition: The compound may bind to specific enzymes crucial for bacterial or fungal metabolism.
- Cell Membrane Disruption: In antifungal applications, it may compromise the integrity of the fungal cell membrane.
- Apoptosis Induction: In cancer cells, it may trigger programmed cell death through various intracellular signaling pathways .
Properties
IUPAC Name |
2-hydroxy-6-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-2-4-6(11)7(5)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORZZAABVPSIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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